molecular formula C24H23N5O3 B2747165 [4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone CAS No. 1455462-10-8

[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone

Cat. No. B2747165
CAS RN: 1455462-10-8
M. Wt: 429.48
InChI Key: AIDDJLWHYAOIII-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, a pyrazolidin group, a diazepan group, and an indol group . These groups are common in many biologically active compounds, including pharmaceuticals and natural products.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The benzodioxol group, for example, consists of a benzene ring fused to a 1,3-dioxolane ring . The diazepan group is a seven-membered ring containing two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by factors such as its size, shape, functional groups, and degree of conjugation. For example, the presence of the benzodioxol group could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .

Scientific Research Applications

Chalcones, or 1,3-diaryl-2-propen-1-ones, belong to the flavonoid family and exhibit diverse pharmacological activities. These compounds have been studied for their anti-cancer, anti-infective, anti-diabetic, and antioxidant properties . Quinoline derivatives, on the other hand, are known for their biological activity, including antimalarial, antitumor, antibacterial, and antioxidant effects . Combining both chemical nuclei in a single compound may yield interesting bioactivity profiles.

Synthesis

The compound “2-{4-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1,4-diazepane-1-carbonyl}-1H-indole” was synthesized through a cascade reaction:

a. HDAC Inhibition: The intermediary compound 2 has been used for constructing trithiocarbonates as HDAC (Histone deacetylase) inhibitors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its specific biological activity and the dose used. Some compounds with similar structures have been associated with adverse effects such as tachycardia, hypertension, and hyperthermia .

Future Directions

Future research on this compound could involve further elucidation of its biological activity, optimization of its structure for improved potency and selectivity, and investigation of its pharmacokinetic properties .

properties

IUPAC Name

[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c30-24(20-12-16-4-1-2-5-18(16)25-20)29-9-3-8-28(10-11-29)23-14-19(26-27-23)17-6-7-21-22(13-17)32-15-31-21/h1-2,4-7,12-13,19,23,25-27H,3,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCZXYXERYJIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4CC(NN4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1,4-diazepane-1-carbonyl}-1H-indole

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